Cas no 90921-35-0 (2-Isopropoxy-benzonitrile)

2-Isopropoxy-benzonitrile structure
2-Isopropoxy-benzonitrile structure
Productnaam:2-Isopropoxy-benzonitrile
CAS-nummer:90921-35-0
MF:C10H11NO
MW:161.200442552567
MDL:MFCD02257394
CID:1956251
PubChem ID:11457850

2-Isopropoxy-benzonitrile Chemische en fysische eigenschappen

Naam en identificatie

    • Benzonitrile, 2-(1-methylethoxy)-
    • 2-(1-methylethoxy)Benzonitrile
    • 2-Isopropoxybenzonitrile
    • 2-(1-Methylethoxy)benzonitrile (ACI)
    • Benzonitrile, o-isopropoxy- (7CI)
    • 2-(Propan-2-yloxy)benzonitrile
    • 2-Propan-2-yloxybenzonitrile
    • DB-078840
    • starbld0016818
    • BS-29848
    • 2-[(1-methylethyl)oxy]benzonitrile
    • 90921-35-0
    • 2-isopropoxy-benzonitrile
    • AKOS000178307
    • SCHEMBL1871847
    • CS-0135561
    • E81673
    • MSFGJJZPHGNGCY-UHFFFAOYSA-N
    • 2-Isopropoxy-benzonitrile
    • MDL: MFCD02257394
    • Inchi: 1S/C10H11NO/c1-8(2)12-10-6-4-3-5-9(10)7-11/h3-6,8H,1-2H3
    • InChI-sleutel: MSFGJJZPHGNGCY-UHFFFAOYSA-N
    • LACHT: N#CC1C(OC(C)C)=CC=CC=1

Berekende eigenschappen

  • Exacte massa: 161.084063974g/mol
  • Monoisotopische massa: 161.084063974g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 12
  • Aantal draaibare bindingen: 2
  • Complexiteit: 180
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.3
  • Topologisch pooloppervlak: 33Ų

2-Isopropoxy-benzonitrile Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1206201-1g
2-Isopropoxybenzonitrile
90921-35-0 98%
1g
¥994.00 2024-04-25
TRC
I918545-500mg
2-Isopropoxy-benzonitrile
90921-35-0
500mg
$ 275.00 2022-06-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1206201-10g
2-Isopropoxybenzonitrile
90921-35-0 98%
10g
¥4866.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1206201-250mg
2-Isopropoxybenzonitrile
90921-35-0 98%
250mg
¥464.00 2024-04-25
Aaron
AR00H5EQ-250mg
Benzonitrile, 2-(1-Methylethoxy)-
90921-35-0 98%
250mg
$45.00 2025-01-24
Aaron
AR00H5EQ-100mg
Benzonitrile, 2-(1-Methylethoxy)-
90921-35-0 98%
100mg
$27.00 2025-01-24
Aaron
AR00H5EQ-1g
Benzonitrile, 2-(1-Methylethoxy)-
90921-35-0 98%
1g
$90.00 2025-01-24
Aaron
AR00H5EQ-5g
Benzonitrile, 2-(1-Methylethoxy)-
90921-35-0 98%
5g
$397.00 2025-01-24
A2B Chem LLC
AH99062-1g
2-Isopropoxybenzonitrile
90921-35-0 95%
1g
$113.00 2024-05-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTK731-5g
Benzonitrile, 2-(1-methylethoxy)-
90921-35-0 95%
5g
¥3118.0 2024-04-16

2-Isopropoxy-benzonitrile Productiemethode

Synthetic Routes 1

Reactievoorwaarden
1.1 Reagents: Potassium tert-butoxide Solvents: 1,4-Dioxane ;  rt → 80 °C; 16 h, 80 °C
Referentie
Nucleophilic Amination and Etherification of Aryl Alkyl Thioethers
Wang, Xia; Tang, Yue; Long, Cheng-Yu; Dong, Wen-Ke; Li, Chenchen ; et al, Organic Letters, 2018, 20(16), 4749-4753

Synthetic Routes 2

Reactievoorwaarden
Referentie
Construction of the cyano group by functional-group transformation from a nitrogen-containing starting material
Subramanian, L. R., Science of Synthesis, 2004, 19, 109-131

Synthetic Routes 3

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  4 h, rt
1.2 Solvents: Water
Referentie
Development of Glucose Regulated Protein 94-Selective Inhibitors Based on the BnIm and Radamide Scaffold
Crowley, Vincent M.; Khandelwal, Anuj; Mishra, Sanket; Stothert, Andrew R.; Huard, Dustin J. E.; et al, Journal of Medicinal Chemistry, 2016, 59(7), 3471-3488

Synthetic Routes 4

Reactievoorwaarden
1.1 Reagents: Sodium tert-butoxide Catalysts: (SP-4-3)-Chloro[8-[2-(dicyclohexylphosphino-κP)phenyl]-1,3,5,7-tetramethyl-2,4,6… Solvents: Toluene ;  18 h, 110 °C
Referentie
Exploiting Ancillary Ligation To Enable Nickel-Catalyzed C-O Cross-Couplings of Aryl Electrophiles with Aliphatic Alcohols
MacQueen, Preston M.; Tassone, Joseph P.; Diaz, Carlos; Stradiotto, Mark, Journal of the American Chemical Society, 2018, 140(15), 5023-5027

Synthetic Routes 5

Reactievoorwaarden
1.1 Reagents: Zinc ,  Nickel dichloride Solvents: p-Xylene ;  24 h, rt
Referentie
Nickel(0)-complex mediated alkyl carbon-oxygen bond cleavage of aromatic alkyl ethers and related reactions
Maeyama, Katsuya; Kobayashi, Masato; Sasaki, Takeshi; Yonezawa, Noriyuki, Recent Research Developments in Organic Chemistry, 2003, 7, 43-51

Synthetic Routes 6

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
Referentie
Design and synthesis of 3-aryl-5-alicyclic-[1,2,4]oxadiazoles as novel platelet aggregation inhibitors
Chern, Ching-Yuh; Chen, Shinn-Jyh; Kan, Wai-Ming, Journal of the Chinese Chemical Society (Taipei, 2005, 52(2), 331-338

Synthetic Routes 7

Reactievoorwaarden
1.1 Reagents: Benzyltrimethylammonium hydroxide ;  rt; 70 min, 70 °C
Referentie
Triton B-Mediated Efficient and Convenient Alkoxylation of Activated Aryl and Heteroaryl Halides
Meshram, H. M.; Goud, P. Ramesh; Reddy, B. Chennakesava; Kumar, D. Aravind, Synthetic Communications, 2010, 40(14), 2122-2129

Synthetic Routes 8

Reactievoorwaarden
1.1 Reagents: Sodium bicarbonate Catalysts: 2356187-82-9 Solvents: Ethanol ;  5 min
1.2 24 h, 35 °C
Referentie
11C-, 12C-, and 13C-cyanation of electron-rich arenes via organic photoredox catalysis
Wu, Xuedan; Chen, Wei; Holmberg-Douglas, Natalie; Bida, Gerald Thomas; Tu, Xianshuang; et al, Chem, 2023, 9(2), 343-362

Synthetic Routes 9

Reactievoorwaarden
1.1 Reagents: Zinc ,  Nickel dichloride Solvents: Xylene ;  1 d, reflux
Referentie
Nickel/zinc-mediated synthesis of aromatic nitriles from aromatic oxime ethers
Maeyama, Katsuya; Kobayashi, Masato; Kato, Hiroshi; Yonezawa, Noriyuki, Synthetic Communications, 2002, 32(16), 2519-2525

Synthetic Routes 10

Reactievoorwaarden
Referentie
Reactions of 1-(2-alkoxyphenyl)alkaniminyl radicals
Leardini, Rino; McNab, Hamish; Minozzi, Matteo; Nanni, Daniele; Reed, David; et al, Journal of the Chemical Society, 2001, (20), 2704-2710

Synthetic Routes 11

Reactievoorwaarden
1.1 Reagents: Potassium tert-butoxide ,  18-Crown-6 Solvents: 1,4-Dioxane ;  rt → 80 °C; 16 h, 80 °C
Referentie
Metal-Free Etherification of Aryl Methyl Ether Derivatives by C-OMe Bond Cleavage
Wang, Xueqiang ; Li, Chenchen ; Wang, Xia; Wang, Qingli; Dong, Xiu-Qin; et al, Organic Letters, 2018, 20(14), 4267-4272

Synthetic Routes 12

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  17 h, rt
Referentie
Dynamic Kinetic Asymmetric Synthesis of Substituted Pyrrolidines from Racemic Cyclopropanes and Aldimines: Reaction Development and Mechanistic Insights
Parsons, Andrew T.; Smith, Austin G.; Neel, Andrew J.; Johnson, Jeffrey S., Journal of the American Chemical Society, 2010, 132(28), 9688-9692

2-Isopropoxy-benzonitrile Raw materials

2-Isopropoxy-benzonitrile Preparation Products

2-Isopropoxy-benzonitrile Gerelateerde literatuur

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:90921-35-0)2-Isopropoxy-benzonitrile
A19299
Zuiverheid:99%/99%
Hoeveelheid:5g/10g
Prijs ($):397.0/477.0